(R,S)-1-Tosyl Glycerol-d5

Descripción general

Descripción

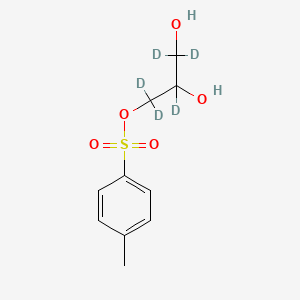

(R,S)-1-Tosyl Glycerol-d5 is a deuterated form of 1-tosyl glycerol, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its stability and ability to be tracked in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-1-Tosyl Glycerol-d5 typically involves the tosylation of glycerol-d5. The process begins with the preparation of glycerol-d5, which is then reacted with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective tosylation of the glycerol-d5 .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(R,S)-1-Tosyl Glycerol-d5 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the tosyl group into a hydroxyl group.

Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups .

Aplicaciones Científicas De Investigación

(R,S)-1-Tosyl Glycerol-d5 has a wide range of applications in scientific research:

Chemistry: It is used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance spectroscopy.

Biology: The compound is used in metabolic studies to trace the incorporation and transformation of glycerol in biological systems.

Medicine: It is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

Mecanismo De Acción

The mechanism of action of (R,S)-1-Tosyl Glycerol-d5 involves its incorporation into chemical reactions where it acts as a labeled substrate. The deuterium atoms allow for the tracking of the compound through various pathways, providing insights into the reaction mechanisms and the fate of the compound in different environments .

Comparación Con Compuestos Similares

Similar Compounds

1-Tosyl Glycerol: The non-deuterated form of the compound.

1-Tosyl Glycerol-d3: A partially deuterated form with three deuterium atoms.

Uniqueness

(R,S)-1-Tosyl Glycerol-d5 is unique due to its complete deuteration, which provides enhanced stability and allows for more precise tracking in scientific studies compared to its non-deuterated or partially deuterated counterparts .

Actividad Biológica

(R,S)-1-Tosyl Glycerol-d5 is a deuterated derivative of glycerol that has garnered attention in biochemical research due to its potential applications in drug development and therapeutic interventions. This article explores the biological activity of this compound, summarizing relevant findings from various studies, including its antibacterial properties, enzymatic interactions, and implications in pharmacology.

This compound is characterized by the presence of a tosyl group, which enhances its reactivity and solubility in organic solvents. The deuterated nature of the compound allows for advanced analytical techniques such as NMR spectroscopy to be employed in studying its interactions with biological systems.

Antibacterial Properties

Research has demonstrated that mono-, di-, and tri-tosylates of glycerol exhibit significant antibacterial activity against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. A study indicated that these compounds displayed inhibitory effects at concentrations as low as 1 mg/mL, suggesting their potential as antimicrobial agents in clinical settings .

| Compound Type | Minimum Inhibitory Concentration (mg/mL) | Target Organisms |

|---|---|---|

| Mono-tosyl Glycerol | 1 | Staphylococcus aureus |

| Di-tosyl Glycerol | 1 | Pseudomonas aeruginosa |

| Tri-tosyl Glycerol | 1 | Both Staphylococcus aureus and Pseudomonas aeruginosa |

Enzymatic Interactions

This compound may also serve as a substrate or inhibitor for various enzymes. Its structural similarity to glycerol allows it to participate in reactions catalyzed by glycosyltransferases and other enzymes involved in carbohydrate metabolism. The compound's ability to modulate enzyme activity presents opportunities for further exploration in metabolic studies .

Case Studies and Research Findings

- Antibacterial Activity Assessment : A study conducted on the antibacterial efficacy of tosylated glycerols revealed that these compounds could inhibit bacterial growth effectively. The study utilized disc diffusion methods to assess the zones of inhibition, confirming the potential utility of this compound in developing new antimicrobial therapies .

- Pharmacological Applications : Investigations into the pharmacological applications of this compound highlight its role as a precursor in synthesizing biologically active compounds. Its ability to act as an intermediate in chemical reactions can facilitate the development of novel drugs targeting various diseases, including cancer and infectious diseases .

- Biochemical Pathways : Research has explored how this compound interacts within biochemical pathways, particularly focusing on its role in modulating protein prenylation processes. This modulation could have implications for cancer treatment strategies, where inhibiting specific prenyltransferases may reduce tumor growth .

Propiedades

IUPAC Name |

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3/i6D2,7D2,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQNMODTAFTGHS-PTSIOIPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OS(=O)(=O)C1=CC=C(C=C1)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858497 | |

| Record name | 2,3-Dihydroxy(~2~H_5_)propyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928623-32-9 | |

| Record name | 2,3-Dihydroxy(~2~H_5_)propyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.